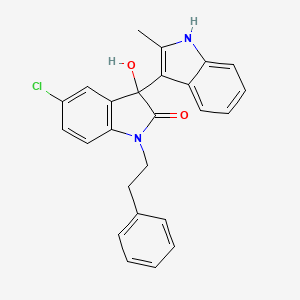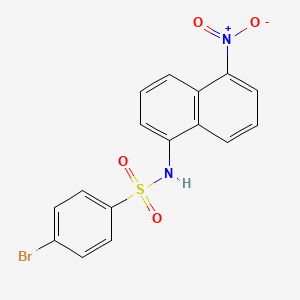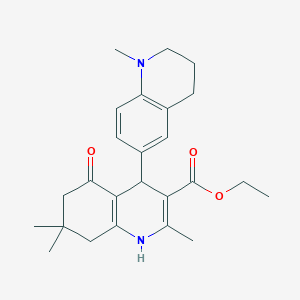![molecular formula C21H19ClFNO B4080870 3-[(4-fluorophenyl)amino]-1,3-diphenyl-1-propanone hydrochloride](/img/structure/B4080870.png)
3-[(4-fluorophenyl)amino]-1,3-diphenyl-1-propanone hydrochloride
説明
3-[(4-fluorophenyl)amino]-1,3-diphenyl-1-propanone hydrochloride, commonly known as FPAP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. FPAP is a white crystalline powder that is soluble in water and can be synthesized through various methods.
作用機序
FPAP acts as a DAT ligand by binding to the DAT protein and inhibiting the reuptake of dopamine into presynaptic neurons. This results in increased dopamine levels in the synaptic cleft, leading to increased dopamine signaling. FPAP has also been shown to bind to other monoamine transporters, including the serotonin transporter (SERT) and norepinephrine transporter (NET). The exact mechanism of action of FPAP on these transporters is still being studied.
Biochemical and Physiological Effects:
FPAP has been shown to increase dopamine signaling in the brain, leading to various biochemical and physiological effects. These effects include increased locomotor activity, increased reward-seeking behavior, and increased sensitivity to the effects of drugs of abuse. FPAP has also been shown to have neuroprotective effects in animal models of Parkinson's disease, potentially due to its ability to increase dopamine signaling.
実験室実験の利点と制限
FPAP has several advantages for use in lab experiments, including its high affinity for DAT and other monoamine transporters, its fluorescent properties for imaging studies, and its potential therapeutic applications. However, FPAP also has limitations, including its potential toxicity at high doses and its limited availability compared to other DAT ligands.
将来の方向性
There are several future directions for research involving FPAP, including the development of new FPAP derivatives with improved pharmacological properties, the study of FPAP in animal models of other neurological disorders, and the development of new imaging techniques using FPAP as a fluorescent probe. Additionally, the potential therapeutic applications of FPAP for neurological disorders warrant further investigation.
In conclusion, FPAP is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. FPAP can be synthesized through various methods and has been studied for its ability to bind to DAT and other monoamine transporters. FPAP has several advantages for use in lab experiments, but also has limitations. Future research involving FPAP should focus on developing new derivatives, studying its potential therapeutic applications, and developing new imaging techniques.
科学的研究の応用
FPAP has been used in various scientific research applications, including the study of dopamine transporter (DAT) function. FPAP acts as a DAT ligand and can be used to measure DAT activity in vivo and in vitro. Additionally, FPAP has been used as a fluorescent probe for imaging DAT and other monoamine transporters. FPAP has also been studied for its potential as a therapeutic agent for various neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
3-(4-fluoroanilino)-1,3-diphenylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO.ClH/c22-18-11-13-19(14-12-18)23-20(16-7-3-1-4-8-16)15-21(24)17-9-5-2-6-10-17;/h1-14,20,23H,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOVNLDLGGWFMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluorophenyl)amino]-1,3-diphenyl-1-propanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-chlorophenoxy)-1-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate](/img/structure/B4080802.png)
![3,4-dimethoxy-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4080809.png)
![N-(2-cyanophenyl)-2-({4-methyl-5-[2-(methylthio)ethyl]-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4080810.png)
![N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4080813.png)
![ethyl 4-{[3-(4-bromophenyl)-1-(4-hydroxyphenyl)-3-oxopropyl]amino}benzoate hydrochloride](/img/structure/B4080816.png)
![2-[(4-methoxybenzyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4080843.png)
![8-(1,3-benzodioxol-5-yl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4080846.png)
![1-(4-bromophenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B4080853.png)



![N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4080883.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4080885.png)